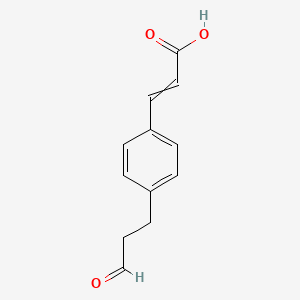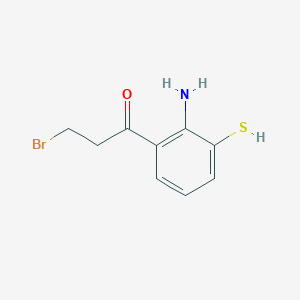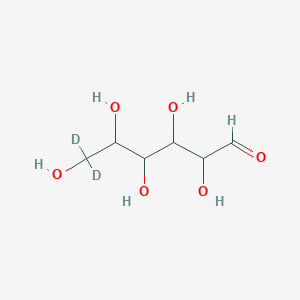
6,6-Dideuterio-2,3,4,5,6-pentahydroxyhexanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Glucose-6,6-d2: is a deuterated form of glucose, where two hydrogen atoms at the sixth carbon position are replaced by deuterium atoms. This isotopically labeled compound is often used in various scientific research applications due to its unique properties. The empirical formula of D-Glucose-6,6-d2 is C6D2H10O6, and it has a molecular weight of 182.17 .
Preparation Methods
Synthetic Routes and Reaction Conditions: D-Glucose-6,6-d2 can be synthesized through the deuteration of D-glucose. The process typically involves the use of deuterium oxide (D2O) as a deuterium source. The reaction conditions often require a catalyst to facilitate the exchange of hydrogen atoms with deuterium atoms. The reaction is carried out under controlled temperature and pressure to ensure the selective incorporation of deuterium at the desired positions .
Industrial Production Methods: Industrial production of D-Glucose-6,6-d2 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium oxide and advanced catalytic systems to achieve high isotopic purity and yield. The production is carried out in specialized reactors designed to handle deuterium and ensure the safety and efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: D-Glucose-6,6-d2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are similar to those of non-deuterated glucose but may exhibit slight differences in reaction rates and mechanisms due to the presence of deuterium atoms.
Common Reagents and Conditions:
Oxidation: D-Glucose-6,6-d2 can be oxidized using reagents such as nitric acid or potassium permanganate.
Reduction: Reduction of D-Glucose-6,6-d2 can be achieved using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of hydroxyl groups with other functional groups.
Major Products: The major products formed from these reactions include deuterated derivatives of gluconic acid, glucaric acid, and various substituted glucose compounds .
Scientific Research Applications
Chemistry: In chemistry, D-Glucose-6,6-d2 is used as a tracer in metabolic studies to investigate the pathways and mechanisms of glucose metabolism. It is also employed in nuclear magnetic resonance (NMR) spectroscopy to study the structure and dynamics of glucose and its derivatives .
Biology: In biological research, D-Glucose-6,6-d2 is used to study glucose uptake and utilization in cells. It helps in understanding the metabolic processes and pathways involved in diseases such as diabetes and cancer .
Medicine: In medicine, D-Glucose-6,6-d2 is used in clinical studies to investigate glucose metabolism in patients with metabolic disorders. It is also used as a diagnostic tool in positron emission tomography (PET) imaging to assess glucose uptake in tissues .
Industry: In the industrial sector, D-Glucose-6,6-d2 is used in the production of deuterated pharmaceuticals and as a standard in quality control and analytical testing .
Mechanism of Action
D-Glucose-6,6-d2 exerts its effects by participating in metabolic pathways similar to those of non-deuterated glucose. The presence of deuterium atoms can influence the reaction rates and mechanisms due to the kinetic isotope effect. In metabolic studies, D-Glucose-6,6-d2 is taken up by cells and undergoes phosphorylation to form glucose-6-phosphate. This compound then enters glycolysis or other metabolic pathways, allowing researchers to track its fate and study the underlying biochemical processes .
Comparison with Similar Compounds
D-Glucose-1,2,3,4,5,6,6-d7: A fully deuterated form of glucose used in similar research applications.
D-Glucose-13C6: A carbon-13 labeled glucose used in metabolic studies and NMR spectroscopy.
D-Glucose-1-13C: A carbon-13 labeled glucose with a single labeled carbon atom, used in specific metabolic studies.
Uniqueness: D-Glucose-6,6-d2 is unique due to its selective deuteration at the sixth carbon position. This selective labeling allows for specific studies on the metabolic fate of glucose and its derivatives, providing insights into the mechanisms of glucose metabolism and its role in various biological processes .
Properties
Molecular Formula |
C6H12O6 |
|---|---|
Molecular Weight |
182.17 g/mol |
IUPAC Name |
6,6-dideuterio-2,3,4,5,6-pentahydroxyhexanal |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/i2D2 |
InChI Key |
GZCGUPFRVQAUEE-CBTSVUPCSA-N |
Isomeric SMILES |
[2H]C([2H])(C(C(C(C(C=O)O)O)O)O)O |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


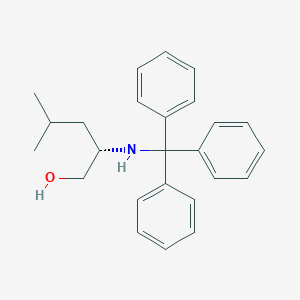
![[4-(Diphenylamino)benzylidene]propanedinitrile](/img/structure/B14072438.png)


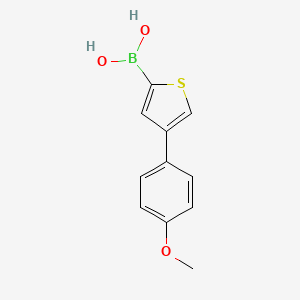
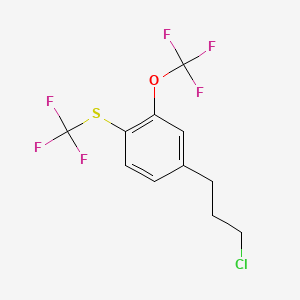
![7-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B14072458.png)



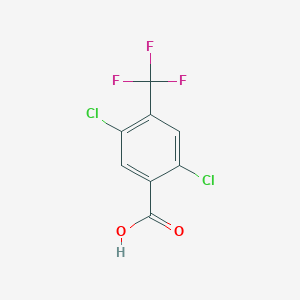
![(1R,3S,4R,5R)-3-amino-4,6,6-trimethylbicyclo[3.1.1]heptan-4-ol](/img/structure/B14072483.png)
